3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
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Overview
Description
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that features a fluorine atom attached to a pyrrolo[3,4-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves the fluorination of a pyrrolo[3,4-b]pyridine precursor. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[3,4-b]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[3,4-b]pyridine derivatives with various functional groups.
Scientific Research Applications
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies investigating the inhibition of specific enzymes and receptors, such as fibroblast growth factor receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors by binding to the active site and preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride
- 5H-Pyrrolo[3,4-b]pyridine, 3-fluoro-6,7-dihydro-, hydrochloride (1:2)
Uniqueness
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to its specific fluorine substitution, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C7H7FN2 |
---|---|
Molecular Weight |
138.14 g/mol |
IUPAC Name |
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H7FN2/c8-6-1-5-2-9-4-7(5)10-3-6/h1,3,9H,2,4H2 |
InChI Key |
OPHBRXJDAMXAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)F |
Origin of Product |
United States |
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